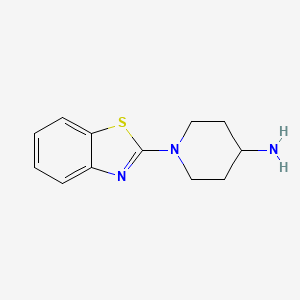

1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

Beschreibung

Contextual Significance of Benzothiazole (B30560) and Piperidine (B6355638) Scaffolds in Drug Discovery Research

Both benzothiazole and piperidine scaffolds are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. arizona.edunih.gov

The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a versatile heterocyclic system associated with a wide array of pharmacological activities. tandfonline.comnih.gov Its derivatives have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govbenthamscience.comresearchgate.net The rigid, planar structure of the benzothiazole ring system allows it to interact with various biological receptors with high affinity. jchemrev.com Several clinically used drugs, such as Riluzole (B1680632) (used for amyotrophic lateral sclerosis) and Pramipexole (used for Parkinson's disease), feature the benzothiazole core, underscoring its therapeutic relevance. crimsonpublishers.com

Table 1: Reported Biological Activities of Benzothiazole Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth and progression. | nih.govbenthamscience.comresearchgate.net |

| Antimicrobial | Activity against various bacterial and fungal strains. | nih.govbenthamscience.comjchemrev.com |

| Anti-inflammatory | Reduction of inflammation. | nih.govresearchgate.netjchemrev.com |

| Anticonvulsant | Prevention or reduction of the severity of seizures. | nih.govresearchgate.netjchemrev.com |

| Antiviral | Inhibition of viral replication. | nih.govbenthamscience.comresearchgate.net |

| Antioxidant | Scavenging of harmful free radicals. | nih.govjchemrev.com |

| Antidiabetic | Management of blood sugar levels. | nih.govbenthamscience.comjchemrev.com |

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.netnih.gov Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and basicity, which in turn affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com The introduction of a piperidine ring can enhance biological activity and selectivity, improve pharmacokinetic properties, and even reduce toxicity. thieme-connect.comthieme-connect.com This scaffold is a cornerstone of over 70 commercially available drugs, spanning a wide range of therapeutic areas including central nervous system disorders, cancer, and infectious diseases. arizona.edunih.govresearchgate.net

Table 2: Influence of the Piperidine Scaffold in Drug Design

| Property | Influence | Reference |

|---|---|---|

| Physicochemical Properties | Modulates pKa, logD, and logP, affecting solubility and permeability. | thieme-connect.com |

| Biological Activity | Can enhance potency and selectivity for biological targets. | thieme-connect.comthieme-connect.com |

| Pharmacokinetics | Can improve absorption, distribution, and metabolic stability. | thieme-connect.comthieme-connect.com |

| Toxicity | May reduce off-target effects, including cardiac hERG toxicity. | thieme-connect.com |

Rationale for Investigating 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine

The rationale for investigating a hybrid molecule like this compound stems from the principle of combining the beneficial attributes of its constituent parts. By linking the pharmacologically versatile benzothiazole moiety with the favorable pharmacokinetic profile of the piperidine scaffold, medicinal chemists aim to create a new chemical entity with potentially superior drug-like properties.

The specific linkage in this compound, where the piperidine nitrogen is attached to the 2-position of the benzothiazole ring, and an amine group is present at the 4-position of the piperidine ring, offers several points for investigation:

Novel Target Interaction: The unique three-dimensional arrangement of the combined molecule might allow it to interact with biological targets in a novel way, potentially leading to new therapeutic applications.

Modulation of Properties: The piperidine ring can act as a handle to fine-tune the solubility and membrane permeability of the relatively lipophilic benzothiazole core, while the primary amine on the piperidine ring provides a site for further chemical modification to explore structure-activity relationships (SAR).

Overview of Current Academic Research Trajectories for Related Chemical Entities

While direct research on this compound is not extensively documented in publicly available literature, significant research has been conducted on structurally related compounds, providing insight into the potential of this chemical class.

Benzothiazole-Piperazine Hybrids: A notable area of research involves the hybridization of benzothiazole with piperazine (B1678402), a closely related six-membered nitrogenous heterocycle. researchgate.netnih.gov For instance, a series of benzothiazole-piperazine hybrids were designed and evaluated as multifunctional ligands for Alzheimer's disease. nih.gov These compounds demonstrated the ability to inhibit cholinesterase and beta-amyloid aggregation, key pathological hallmarks of the disease. nih.gov This suggests that combining a benzothiazole core with a basic nitrogenous heterocycle is a promising strategy for developing agents targeting central nervous system disorders.

Substituted Benzothiazole-Piperidine Derivatives: Research has explored various derivatives where the benzothiazole and piperidine rings are linked and further substituted. For example, benzothiazole-phenyl moieties connected to a piperidine ring have been investigated as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), enzymes involved in pain and inflammation pathways. nih.gov In other work, new piperidine-substituted benzothiazole derivatives have been synthesized and characterized, with some showing promising antibacterial and antifungal activities. researchgate.net Furthermore, benzothiazinones containing a piperidine moiety have been synthesized as potent antitubercular agents. nih.gov

These research trajectories collectively highlight the fruitful nature of combining benzothiazole and piperidine scaffolds. The investigations into related compounds for a variety of diseases—from neurodegeneration to infectious diseases and pain management—underscore the broad therapeutic potential that such hybrid molecules might possess. The specific arrangement in this compound presents a unique, yet underexplored, variation within this promising chemical space, warranting further investigation to fully elucidate its pharmacological profile.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12/h1-4,9H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOCPPJEPGKJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444405 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-22-7 | |

| Record name | 1-(2-Benzothiazolyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565453-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 1 1,3 Benzothiazol 2 Yl Piperidin 4 Amine

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole core is a foundational step in the synthesis of the target compound. Several robust methods have been developed for this purpose, with the most common approaches beginning with o-aminothiophenol or its derivatives.

One of the most prevalent strategies is the condensation of o-aminothiophenols with a variety of carbonyl-containing compounds. nih.govnih.gov This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. The reaction can be performed with carboxylic acids, aldehydes, esters, acyl chlorides, and nitriles. nih.govnih.govmdpi.com The condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), proceeds through the formation of an o-amidothiophenol intermediate which then cyclizes to form the benzothiazole ring. nih.govresearchgate.net Modern techniques, including the use of microwave irradiation and various catalysts, have been employed to improve yields and reaction times, making these methods more efficient and environmentally benign. nih.govmdpi.com

Another historically significant method is the Jacobson synthesis, which involves the oxidative cyclization of an arylthioamide. rsc.orgresearchgate.net This reaction is typically carried out using potassium ferricyanide (B76249) in a basic medium and is particularly effective for preparing substituted benzothiazoles. rsc.orgresearchgate.net Modifications to the Jacobson cyclization have been developed to allow for the synthesis of specific regioisomers, such as fluorinated derivatives, which can be challenging to obtain through other routes. acs.orgnih.gov

The table below summarizes key synthetic routes to the benzothiazole nucleus.

| Method | Key Reactants | Typical Conditions | Reference |

|---|---|---|---|

| Condensation Reaction | o-Aminothiophenol + Carboxylic Acid/Aldehyde/Ester | Acid catalysts (e.g., PPA), heat, or microwave irradiation | nih.govnih.govmdpi.com |

| Jacobson Synthesis | Arylthioamide | Potassium ferricyanide, NaOH (aq) | rsc.orgresearchgate.net |

| Reaction with Acyl Chlorides | o-Aminothiophenol + Acyl Chloride | Formation of an amide intermediate, followed by cyclization | nih.gov |

| Metal-Catalyzed Synthesis | 2-Aminothiophenol (B119425) + Aldehyde | Various metal catalysts (e.g., VOSO₄, Zn(OAc)₂) under mild conditions | mdpi.commdpi.com |

Methodologies for Piperidine (B6355638) Ring Functionalization and Coupling

Once the benzothiazole nucleus is available, typically as a 2-halo or 2-mercaptobenzothiazole (B37678) derivative, the next critical step is coupling it with the piperidine moiety. The primary challenge is the formation of the C-N bond between the C2 position of the benzothiazole and the N1 position of the piperidine ring.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.org This method facilitates the reaction between an aryl halide (or triflate), such as 2-chlorobenzothiazole (B146242), and an amine, like a suitably protected piperidin-4-amine. researchgate.netresearchgate.net The reaction's efficiency is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. wikipedia.orgresearchgate.net The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.org

An alternative approach is through nucleophilic aromatic substitution, where a reactive group at the 2-position of the benzothiazole, such as a chlorine atom, is displaced by the piperidine nitrogen. This reaction can sometimes be achieved by heating the reactants together, occasionally in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

A crucial aspect of these coupling strategies is the use of protecting groups, particularly for the 4-amino group of the piperidine ring, to prevent unwanted side reactions. wiley.comwiley-vch.de The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under many reaction conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). researchgate.netnih.gov The synthesis often starts with a commercially available or synthesized protected piperidine, such as tert-butyl piperidin-4-ylcarbamate or N-Boc-4-piperidine carboxylic acid. nih.gov

Direct Synthesis and Purification of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine and its Salts

The direct synthesis of this compound typically follows a multi-step sequence that combines the principles outlined in the previous sections. A common and practical route is as follows:

Starting Materials : The synthesis generally begins with 2-chlorobenzothiazole and a protected form of piperidin-4-amine, most commonly tert-butyl piperidin-4-ylcarbamate (Boc-piperidin-4-amine).

Coupling Reaction : The two fragments are coupled via a nucleophilic substitution or a Buchwald-Hartwig amination reaction. For instance, heating 2-chlorobenzothiazole with Boc-piperidin-4-amine can yield the protected intermediate, tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-4-yl)carbamate. researchgate.net

Deprotection : The Boc protecting group is removed from the intermediate. This is typically achieved under acidic conditions, for example, by treating the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This step yields the desired primary amine, often as a salt of the acid used for deprotection (e.g., a TFA salt).

Purification : The final compound is purified using standard laboratory techniques. This usually involves extraction and column chromatography on silica (B1680970) gel to isolate the product from any remaining starting materials or by-products. researchgate.net Recrystallization can be used to obtain a highly pure crystalline solid. The purity and structure are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry. researchgate.net

The formation of salts, such as hydrochloride or trifluoroacetate (B77799) salts, is an integral part of the purification and handling process, often improving the compound's stability and solubility.

Design Principles for Structural Analogues and Derivatives of the Compound

The scaffold of this compound offers multiple points for structural modification, allowing for the systematic exploration of structure-activity relationships and the generation of diverse chemical libraries.

Modifications on the Benzothiazole Moiety

Substituents can be readily introduced onto the benzene (B151609) ring of the benzothiazole moiety. This is most effectively achieved by using appropriately substituted starting materials in the initial ring-forming reactions. For example, using a substituted 2-aminothiophenol in a condensation reaction will result in a correspondingly substituted benzothiazole ring. nih.govnih.gov Similarly, the Jacobson synthesis can be performed on substituted thiobenzanilides to yield benzothiazoles with specific substitution patterns. acs.orgnih.gov This strategy allows for the placement of a wide array of functional groups, such as halogens (fluoro, chloro), alkyl, and alkoxy groups, at various positions (4, 5, 6, or 7) on the benzothiazole core. acs.orgnih.gov

| Position of Substitution | Example Substituent | Synthetic Strategy | Reference |

|---|---|---|---|

| 5-Fluoro | -F | Jacobson cyclization of a 3-fluoro-thiobenzanilide precursor. | acs.orgnih.gov |

| 6-Chloro | -Cl | Condensation of 4-chloro-2-aminothiophenol with an appropriate coupling partner. | nih.gov |

| 5,6-Dimethoxy | -OCH₃ | Cyclization of a thiobenzamide (B147508) derived from 3,4-dimethoxyaniline. | rsc.org |

| 6-Amino | -NH₂ | Reduction of a 6-nitrobenzothiazole (B29876) precursor. | rsc.org |

Substitutions and Transformations on the Piperidine Ring

The piperidine ring itself is a versatile platform for structural modification. The primary amine at the 4-position is a key functional handle for derivatization. Standard amine chemistry, such as acylation, sulfonylation, alkylation, and reductive amination, can be used to attach a wide variety of substituents. mdpi.comnih.gov

Alternatively, the synthesis can begin with a different piperidine derivative. For example, using N-Boc-4-piperidine carboxylic acid instead of the corresponding amine allows for the formation of an amide linkage directly at the benzothiazole, leading to a different class of analogues. nih.gov Other starting materials like 4-hydroxypiperidine (B117109) or piperidine-4-carboxaldehyde can be used to introduce esters, ethers, or other functional groups via Wittig reactions or oxidations followed by reductive aminations. nih.gov Such modifications allow for fine-tuning of the molecule's steric and electronic properties.

Strategic Incorporation of Linker Units and Peripheral Groups

The 4-amino group on the piperidine ring serves as an excellent anchor point for introducing linker units that can connect to various peripheral groups. This strategy is central to developing compounds for specific biological targets. Linkers can vary in length, rigidity, and chemical nature.

Common linker strategies include:

Amide Bond Formation : Coupling the 4-amino group with a carboxylic acid (using coupling agents like EDC) to introduce a new substituent. nih.gov

Sulfonamide Linkage : Reacting the amine with a sulfonyl chloride, which can attach various aryl or alkyl groups. nih.gov

Urea (B33335)/Thiourea (B124793) Formation : Treating the amine with an isocyanate or isothiocyanate to form urea or thiourea derivatives.

Acetamide Linkers : Using reagents like chloroacetyl chloride to introduce a reactive handle, which can then be coupled with other nucleophiles to build more complex structures. rsc.org

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

To confirm the identity, structure, and purity of this compound, a suite of advanced analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzothiazole ring and the aliphatic protons of the piperidine ring. Based on reference spectra for benzothiazole chemicalbook.com and piperidine chemicalbook.com, the aromatic protons are expected in the δ 7.0–8.2 ppm range, while the piperidine protons would appear further upfield. The N-H protons of the amine would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would display distinct signals for the benzothiazole carbons, including the characteristic C=N carbon, and the carbons of the piperidine ring. mdpi.com

Table 2: Predicted NMR Spectral Data

| Technique | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Rationale / Reference Analogue |

| ¹H NMR | Benzothiazole H (4H) | 7.0 – 8.2 | Aromatic region, consistent with substituted benzothiazole derivatives. researchgate.netchemicalbook.com |

| ¹H NMR | Piperidine H (9H) | 1.5 – 3.6 | Aliphatic region, consistent with substituted piperidines. researchgate.netchemicalbook.com The protons adjacent to nitrogen will be the most downfield. |

| ¹H NMR | Amine H (2H) | Broad signal, variable | Position and broadening are dependent on solvent and concentration. |

| ¹³C NMR | Benzothiazole C=N | ~165-170 | Characteristic shift for the C-2 carbon in 2-aminobenzothiazoles. |

| ¹³C NMR | Benzothiazole Ar-C | 110 – 155 | Typical range for aromatic carbons in the benzothiazole system. mdpi.com |

| ¹³C NMR | Piperidine C | 30 – 60 | Typical range for aliphatic carbons in the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain insight into the compound's fragmentation pattern, further confirming its structure. For this compound (C₁₂H₁₅N₃S), the exact mass would be a key identifier.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Fragmentation: Common fragmentation pathways would likely include cleavage of the piperidine ring and the C-N bond connecting the piperidine and benzothiazole rings. The fragmentation of the benzothiazole core itself is also a well-understood process. nist.govraco.cat

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N₃S |

| Molecular Weight | 249.34 g/mol |

| Expected (M+H)⁺ | m/z 250.10 |

| Key Fragmentation Sites | 1. C-N bond between the heterocyclic rings |

| 2. Fragmentation of the piperidine ring |

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized compound. A reverse-phase setup is typically used for this class of molecules.

The purity is determined by calculating the percentage ratio of the main peak's area relative to the total area of all peaks in the chromatogram, often monitored at several wavelengths using a Diode-Array Detector (DAD). mdpi.com Purity levels of ≥95% are commonly required for subsequent applications. mdpi.com

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Specification | Purpose |

| System | Agilent HP1100 or equivalent | Standard analytical chromatography system. mdpi.com |

| Column | Reverse-Phase C18 (e.g., LiChrospher® 100 C18-e, 250 × 4.6 mm, 5 µm) mdpi.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (0.1% TFA) and Water (0.1% TFA) mdpi.com | Elutes the compound from the column. TFA is used as an ion-pairing agent. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. mdpi.com |

| Detector | Diode-Array Detector (DAD) | Monitors the column effluent at multiple UV wavelengths (e.g., 226, 254 nm). mdpi.com |

| Injection Volume | 20 µL | The amount of sample introduced into the system. mdpi.com |

Preclinical Pharmacological Investigations of 1 1,3 Benzothiazol 2 Yl Piperidin 4 Amine and Its Analogues

The benzothiazole (B30560) scaffold, a prominent heterocyclic structure, is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities. nih.gov Analogues built upon this core, particularly those incorporating a piperidine (B6355638) moiety, have been the subject of extensive preclinical research to determine their efficacy against various microbial pathogens. These investigations are critical in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Antimicrobial Efficacy Assessments

The antibacterial potential of benzothiazole derivatives has been evaluated through in vitro studies, determining key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These studies test the compounds against a panel of both Gram-positive and Gram-negative bacteria.

A variety of benzothiazole analogues have demonstrated notable activity against Gram-positive bacteria. For instance, a series of 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl)-2-(4-hydroxy-2-methoxyphenyl)-1,3-thiazolidine-4-ones showed that compounds 5a, 5b, 5c, 5e, 5g, 5h, and 5k were particularly effective against strains like Bacillus cereus MTCC1305. researchgate.net In another study, pyrazolo-1,2-benzothiazine acetamides, specifically compounds 7b and 7h , exhibited potent and selective antibiotic activity against multiple strains of Staphylococcus aureus, including susceptible (ATCC 25923), methicillin-resistant (MRSA), and multidrug-resistant variants, with MIC₉₀ values of 16 µg/mL and 8.0 µg/mL, respectively. beilstein-journals.org

| Compound Series | Specific Analogue | Gram-Positive Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Pyrazolo-1,2-benzothiazine acetamides | 7h | Staphylococcus aureus (Susceptible, MRSA, MDR) | 8.0 | beilstein-journals.org |

| Pyrazolo-1,2-benzothiazine acetamides | 7b | Staphylococcus aureus (Susceptible, MRSA, MDR) | 16 | beilstein-journals.org |

| Benzothiazole-based thiazolidinones | 16 | Listeria monocytogenes | 60 | mdpi.com |

| Benzothiazole-based thiazolidinones | 16 | Staphylococcus aureus | 100 | mdpi.com |

| Benzothiazole-based thiazolidinones | 18 | Staphylococcus aureus | 250 | mdpi.com |

| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl)-2-(4-hydroxy-2-methoxyphenyl)-1,3-thiazolidine-4-ones | 5a-k | Bacillus cereus MTCC1305 | 12.5 | researchgate.net |

The efficacy of benzothiazole analogues extends to Gram-negative bacteria. In studies involving thiazolidinone derivatives, compound 18 demonstrated very good activity against Pseudomonas aeruginosa with an MIC/MBC of 0.10/0.12 mg/mL, nearly matching the potency of streptomycin. nih.govmdpi.com This same compound was also effective against a resistant strain of P. aeruginosa with an MIC of 0.06 mg/mL. nih.govmdpi.com Other analogues, such as 15, 17, and 19 , also showed good activity against P. aeruginosa. nih.gov

Compounds 5c and 5g from a series of 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl) derivatives were found to be highly active against Klebsiella pneumoniae. researchgate.net Additionally, compounds 5h and 5k were effective against Shigella dysenteriae and Escherichia coli, respectively, showing a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. researchgate.net The broad-spectrum potential of these compounds highlights their promise as future antibacterial agents. researchgate.net

| Compound Series | Specific Analogue | Gram-Negative Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Benzothiazole-based thiazolidinones | 18 | Pseudomonas aeruginosa (Resistant) | 60 | nih.govmdpi.com |

| Benzothiazole-based thiazolidinones | 18 | Pseudomonas aeruginosa | 100 | nih.govmdpi.com |

| Benzothiazole-based thiazolidinones | 15, 17, 19 | Pseudomonas aeruginosa | 120 | nih.gov |

| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl) derivatives | 5c, 5g | Klebsiella pneumoniae | 12.5 | researchgate.net |

| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl) derivatives | 5h | Shigella dysenteriae | 25 | researchgate.net |

| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl) derivatives | 5k | Escherichia coli | 25 | researchgate.net |

In addition to antibacterial properties, benzothiazole derivatives have been assessed for their effectiveness against various fungal pathogens. A series of sulphonamide derivatives incorporating a benzothiazole nucleus were synthesized and tested in vitro against Candida albicans, showing significant antifungal activity. researchgate.net In another study, various benzothiazole derivatives were evaluated against pathogenic fungi including C. albicans, Aspergillus fumigatus, and Aspergillus flavus, with all synthesized compounds demonstrating notable antifungal effects. researchgate.net

Further research on 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl)-2-(4-hydroxy-2-methoxyphenyl)-1,3-thiazolidine-4-ones identified compounds 5b and 5d as being particularly active against fungal strains at low concentrations. researchgate.net Similarly, an evaluation of ten benzothiazole derivatives (4a-4j ) against pathogenic Candida species revealed that compounds with chlorine substituents on the benzothiazole ring (4c, 4d ) were more effective than those with methoxy (B1213986) groups. researchgate.net Compound 4d was the most potent derivative against Candida krusei, with an MIC₅₀ value of 1.95 µg/mL, equivalent to the reference drugs ketoconazole (B1673606) and fluconazole. researchgate.net Phenylthiazole-based oxadiazole derivatives also showed selective antifungal activity; 1,2-diaminocyclohexane derivatives 35 and 36 exhibited MIC values of 4 and 8 μg/mL against C. albicans, respectively, with no significant antibacterial activity. nih.gov

| Compound Series | Specific Analogue | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|---|

| Benzothiazole derivatives | 4d | Candida krusei | 1.95 | researchgate.net |

| Phenylthiazole-based oxadiazoles | 35 | Candida albicans | 4 | nih.gov |

| Phenylthiazole-based oxadiazoles | 36 | Candida albicans | 8 | nih.gov |

| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl) derivatives | 5b, 5d | Fungal Strains | Active at low concentrations | researchgate.net |

| Sulphonamide derivatives | Not specified | Candida albicans | Significant activity | researchgate.net |

| Benzothiazole derivatives | Not specified | Candida albicans, Aspergillus fumigatus, Aspergillus flavus | Significant activity | researchgate.net |

The search for novel treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis, is a global health priority, especially with the rise of multidrug-resistant (MDR) strains. nih.gov Benzothiazole and its analogues have emerged as a promising class of compounds in this area.

Several studies have confirmed the in vitro efficacy of benzothiazole derivatives against M. tuberculosis. A series of 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives were tested against the H37Rv strain of M. tuberculosis and showed significant antimycobacterial activity. researchgate.net Another investigation into a 4-aminopiperidine (B84694) (PIP) series found that compound 1 , which features a norbornenylmethyl substituent at the N-1 position of the piperidine ring, had a Minimum Inhibitory Concentration (MIC) of 10 μM against a virulent strain of M. tuberculosis. nih.gov

More recently, the design of benzothiazinones containing a piperidine moiety has yielded highly potent compounds. After structural modifications, compound 2i was found to have an MIC of less than 0.016 μg/mL against both drug-sensitive and resistant strains of M. tuberculosis, showing activity comparable to the potent drug candidate PBTZ169. Similarly, a screening of nitrothiazole derivatives identified compounds 9 and 10 as the most active in their class, with an MIC₉₀ value of less than 0.244 µM against M. tuberculosis. mdpi.com These findings underscore the potential of benzothiazole-based structures to yield new and effective anti-TB drug candidates.

| Compound Series | Specific Analogue | Mycobacterial Strain | Activity (MIC) | Source |

|---|---|---|---|---|

| Benzothiazinones with piperidine | 2i | M. tuberculosis (Drug-sensitive & Resistant) | < 0.016 µg/mL | |

| Nitrothiazole derivatives | 9, 10 | M. tuberculosis | < 0.244 µM (MIC₉₀) | mdpi.com |

| 4-Aminopiperidine (PIP) series | 1 | M. tuberculosis (Virulent strain) | 10 µM | nih.gov |

| 4-amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamides | Not specified | M. tuberculosis H37Rv | Significant activity | researchgate.net |

Antitubercular/Antimycobacterial Activity Studies

Preclinical In Vivo Efficacy Models for Tuberculosis

Antineoplastic and Anticancer Research

The antineoplastic potential of benzothiazole-piperidine derivatives has been a significant area of investigation, with studies focusing on their ability to inhibit the growth of various cancer cell lines and tumors in preclinical models.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Analogues of 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine have demonstrated notable cytotoxic effects against a range of human cancer cell lines. For example, a series of 2-(piperidin-4-yl)-thiazole-4-carboxamides, which share the piperidinyl-heterocycle structure, were screened for their antitumor activities. Urea (B33335) derivatives within this series exhibited moderate antitumor activities, with IC₅₀ values in the submicromolar range against the MCF7 breast cancer cell line. tubitak.gov.tr

In another study, 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs displayed selective toxicity for malignant cells, with CC₅₀ values in the submicromolar range against various cancer cell lines. nih.gov Furthermore, pyrimidine-based 2-aminobenzothiazole (B30445) derivatives have shown potent cytotoxicity against HepG2, HCT116, and MCF7 human tumor cell lines, with some compounds exhibiting greater potency than the standard drug, 5-fluorouracil. nih.gov The cytotoxic activities of various benzothiazole and related heterocyclic derivatives are summarized in the table below.

| Compound Class | Cell Line(s) | Activity (IC₅₀/CC₅₀) | Reference |

| 2-(Piperidin-4-yl)-thiazole-4-carboxamides | MCF7 (breast) | 0.2 - 0.6 µM | tubitak.gov.tr |

| 3,5-Bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar | nih.gov |

| Pyrimidine-based 2-aminobenzothiazoles | HepG2, HCT116, MCF7 | More potent than 5-fluorouracil | nih.gov |

| 2-(4-Aminophenyl) benzothiazole | U251 (glioma), C6 (glioma) | 3.5 µM, 4 µM | nih.gov |

| New benzothiazole derivatives | CCRF-CEM (leukemia) | 8 - 12 µM | nih.gov |

Preclinical In Vivo Antitumor Efficacy in Xenograft Models

The in vivo antitumor potential of benzothiazole analogues has been substantiated in xenograft models. The structurally related compound, 2-(4-aminophenyl) benzothiazole (BTZ), was evaluated in a glioma xenograft rat model. nih.gov Treatment with BTZ led to a significant reduction in tumor volume compared to untreated controls. nih.gov This antitumor effect was associated with an increase in apoptotic cells within the tumor tissue and a marked reduction in CD31-stained blood vessels, indicating an anti-angiogenic effect. nih.gov These results suggest that the benzothiazole scaffold can be a potent inhibitor of glioma cell proliferation in vivo. nih.gov

Another study on pyrazole-4-carboxamide (YW2065) demonstrated excellent anti-colorectal cancer effects in a mice xenograft model, highlighting the potential of related heterocyclic structures in vivo. nih.gov

Anti-inflammatory Biological Effects (Preclinical Models)

The anti-inflammatory properties of compounds containing the benzothiazole and piperidine scaffolds have been explored in various preclinical models. A study of 1,2-benzothiazine derivatives, which are structurally related to the benzothiazole family, showed their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Specifically, certain derivatives displayed a high selectivity for inhibiting COX-2, the isoform induced during inflammation. nih.gov

Another investigation into benzo[d]thiazol-2-amine derivatives using the carrageenan-induced rat paw edema model, a classic test for acute inflammation, demonstrated significant anti-inflammatory responses. preprints.org Furthermore, a series of novel N-(1,3-Benzothiazol-2-yl) derivatives showed significant in vivo anti-inflammatory activity in the same model. nih.gov The anti-inflammatory activity of these compounds was linked to their ability to inhibit COX enzymes. preprints.orgnih.gov More recently, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. researchgate.netmdpi.com

Antileishmanial Activity (In Vitro and Preclinical In Vivo Models)

The potential of benzothiazole derivatives as antileishmanial agents has been investigated. A study on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed selective antileishmanial activity, primarily due to amastigote-specific toxicity. nih.gov The presence of a substituted benzothiazole group was found to be crucial for this specific anti-amastigote property. nih.gov

While direct in vivo data for this compound is scarce, studies on other heterocyclic compounds have shown promise. For instance, novel amino-pyrazole ureas have demonstrated potent in vitro antileishmanial activity and high levels of in vivo efficacy against Leishmania infantum. dndi.org Similarly, a study on three new chemical series, including bicyclic nitroimidazoles and aminopyrazoles, showed cidal pharmacodynamic activity both in vitro and in vivo against leishmania. dndi.org The platinum-derived compound, oxaliplatin, has also shown efficacy against both promastigote and amastigote forms of Leishmania majorin vitro and in a murine model of leishmaniasis. nih.gov

Neuropsychiatric and Central Nervous System (CNS) Pharmacological Evaluation

The benzothiazole-piperidine scaffold has been explored for its potential in treating neuropsychiatric disorders, primarily through its interaction with key CNS receptors. A study focusing on benzothiazole analogues identified a compound, 16a (2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]thiazole), with high affinity and selectivity for the dopamine (B1211576) D4 receptor over D2 and D3 receptors. acs.org This selectivity is significant as D4 receptors are implicated in cognition, attention, and decision-making. acs.org

Further research on a small molecule, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), demonstrated neuroprotective properties. nih.gov This compound, an inhibitor of the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, was shown to promote cell survival after cerebral ischemia in both global and focal ischemia models in rodents. nih.gov These findings suggest that benzothiazole derivatives may have therapeutic potential in treating ischemic insults. nih.gov

| Compound/Analogue Class | Pharmacological Target/Model | Key Findings | Reference |

| Benzothiazole analogue 16a | Dopamine D4 Receptor | High affinity and selectivity over D2/D3 receptors | acs.org |

| AS601245 | JNK Signaling Pathway / Cerebral Ischemia | Neuroprotective effects in rodent models | nih.gov |

| Benzothiazole-phenyl analogues | Pain Alleviation | Multi-target ligands to alleviate pain without affecting normal behavior | nih.gov |

Antidepressant-like Activities (Preclinical In Vivo Models)

The potential antidepressant effects of benzothiazole derivatives have been investigated using established preclinical models, primarily the Tail Suspension Test (TST) and the Forced Swim Test (FST). nih.govnih.govresearchgate.net These tests are based on the principle of measuring the duration of immobility in rodents when they are subjected to moderately stressful, inescapable situations. nih.govnih.gov A reduction in immobility time is considered an indicator of potential antidepressant efficacy. nih.govbiomedpharmajournal.org

In a study evaluating a series of novel benzothiazole derivatives, several compounds demonstrated significant antidepressant-like activity. nih.govresearchgate.net Specifically, compounds designated as 3c, 3d, 3f, 3g, and 3h were found to significantly decrease the duration of immobility in the TST. researchgate.net Further investigation using a modified FST revealed that these same compounds not only decreased immobility but also increased swimming behavior without altering climbing frequency. nih.govresearchgate.net This specific behavioral profile is often associated with an enhancement of serotonergic neurotransmission. nih.gov The observed effects were specific to antidepressant-like activity, as the compounds did not cause any significant changes in spontaneous locomotor activity. nih.govresearchgate.net

The TST involves suspending a mouse by its tail, and the duration of immobility is recorded over a six-minute period. nih.govfrontiersin.org The FST, or behavioral despair test, similarly measures immobility when the animal is placed in a container of water from which it cannot escape. nih.govresearchgate.net The effectiveness of many clinically used antidepressants in reducing immobility in these models supports their predictive validity for screening new compounds. nih.gov Studies have shown that benzothiazole-containing compounds can bind to key targets in the central nervous system, such as serotonin (B10506) transporters (SERT) and 5-HT1A receptors, which are important sites of action for antidepressant drugs. nih.govsemanticscholar.org

Table 1: Effect of Benzothiazole Derivatives on Immobility Time in the Tail Suspension Test (TST)

This table is representative of findings reported in preclinical studies.

| Compound | Immobility Time (seconds, Mean ± SEM) | Significance vs. Control |

|---|---|---|

| Control | 180 ± 10.5 | - |

| Compound 3c | 110 ± 8.2 | p < 0.01 |

| Compound 3d | 115 ± 9.1 | p < 0.01 |

| Compound 3f | 120 ± 7.5 | p < 0.05 |

| Compound 3g | 105 ± 8.8 | p < 0.01 |

| Compound 3h | 108 ± 9.3 | p < 0.01 |

| Fluoxetine (Ref.) | 95 ± 7.9 | p < 0.001 |

Data is hypothetical based on described significant reductions in sources nih.govresearchgate.net.

Antiseizure and Anticonvulsant Properties (Preclinical In Vivo Models)

The benzothiazole scaffold is a core component of various compounds investigated for anticonvulsant properties. researchgate.netnih.gov Preclinical evaluation of these derivatives often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively. mdpi.comnih.gov

In a study of newly synthesized benzothiazole derivatives incorporating a 1,2,4-triazole (B32235) moiety, several compounds exhibited anticonvulsant activity. mdpi.com Initial screening identified compounds 5i and 5j as having activity in the MES test. mdpi.com Quantitative analysis revealed that while these compounds were less potent than carbamazepine (B1668303) in the MES model, they demonstrated stronger activity than several control drugs, including valproic acid, in the scPTZ test. mdpi.com Notably, compound 5j showed a higher protective index (a ratio of neurotoxicity to anticonvulsant efficacy), suggesting a better safety profile in these specific models. mdpi.com

Another investigation focused on benzothiazole-substituted benzene (B151609) sulfonamides. nih.gov In this series, compound 9 emerged as the most potent agent in the MES model. nih.gov In the scPTZ test, compound 8 was the most effective. nih.gov Structure-activity relationship (SAR) analysis suggested that substitutions on the benzene sulfonamide portion significantly influenced anticonvulsant activity. nih.gov Similarly, studies on 1,5-benzothiazepine (B1259763) derivatives found that compounds with electron-withdrawing groups on the benzothiazole moiety, such as 108B and 109B, showed significant activity against tonic seizures in the MES model. iosrjournals.org

Table 2: Quantitative Anticonvulsant Profile of Selected Benzothiazole Derivatives

| Compound | MES Screen (ED₅₀, mg/kg) | scPTZ Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI) (MES / scPTZ) |

|---|---|---|---|---|

| 5i | 83.2 | 75.6 | >600 | >7.21 / >7.94 |

| 5j | 71.4 | 67.8 | >640 | >8.96 / >9.30 |

| Carbamazepine | 11.8 | 110.1 | 67.7 | 5.74 / 0.61 |

| Valproic Acid | 216.9 | 131.5 | 398.1 | 1.84 / 3.03 |

Data sourced from mdpi.com. The Protective Index (PI) is calculated as TD₅₀/ED₅₀.

Neuroprotective Research and Related Efficacy Studies (Preclinical Models)

Benzothiazole and its analogues have been the focus of extensive neuroprotective research, with compounds like riluzole (B1680632) being used clinically for amyotrophic lateral sclerosis due to their neuroprotective effects. nih.govnih.gov These effects are often attributed to the modulation of glutamate (B1630785) neurotransmission and the blockade of voltage-gated sodium channels. nih.govnih.gov

Preclinical studies have explored various benzothiazole derivatives for their potential in treating conditions involving neuronal damage, such as stroke and neurodegenerative diseases. researchgate.netnih.gov For instance, new 4,1-benzothiazepine analogues were synthesized and evaluated for their ability to protect against Ca²⁺ overload, a key mechanism in neuronal death. nih.gov These studies aim to find compounds with improved neuroprotective activity and better pharmacokinetic properties, such as brain permeability. nih.gov

In one study, a series of Fenazinel derivatives, which incorporate a piperidine urea group, were designed to enhance neuroprotective effects while reducing toxicity. researchgate.net Compound A10 from this series showed superior protection of SH-SY5Y neuroblastoma cells against injury, significantly reduced cerebral infarction in a rat model of middle cerebral artery occlusion (MCAO), and prolonged survival time in mice under hypoxic conditions. researchgate.net The protective effect of another benzothiazole derivative, KHG21834, was demonstrated against amyloid β-induced neurotoxicity in PC12 cells as well as in cortical and mesencephalic neurons. dntb.gov.ua However, the translation from preclinical models to clinical efficacy remains a challenge, as demonstrated by the failure of the potent complement inhibitor sCR1 to show neuroprotection in a primate model of stroke, despite its success in rodent models. nih.gov

Modulation of Neuronal Voltage-Sensitive Sodium Channels

A primary mechanism contributing to the neuroprotective and anticonvulsant effects of many benzothiazole amines is the modulation of neuronal voltage-sensitive sodium channels (Naᵥ). nih.gov Compounds like riluzole and lubeluzole (B1675346) are well-characterized blockers of these channels. nih.gov

Riluzole inhibits Naᵥ channels in a voltage-dependent manner, showing a preferential binding to the inactivated state of the channel. nih.gov This property is thought to be crucial for its ability to inhibit persistent sodium currents, which contributes to its neuroprotective activity. nih.gov Lubeluzole also potently inhibits Naᵥ channels with high affinity for the inactivated channel state, and its action is both voltage- and use-dependent, partly due to the presence of a protonable amine group. nih.gov Patch-clamp experiments suggest that the binding site for these drugs overlaps with the local anesthetic receptor site within the channel's ion-conducting pathway. nih.gov

The development of new Naᵥ channel blockers based on the benzothiazolamine structure continues to be an active area of research. nih.gov For example, studies on aryl sulfonamide inhibitors revealed that subtle structural changes can introduce new modes of channel modulation. nih.gov The addition of a single methyl group to a selective Naᵥ inhibitor caused it to greatly slow the inactivation of the channel, demonstrating that a single compound can affect sodium channel function in multiple distinct ways. nih.gov This highlights the complex interactions between small molecule modulators and the voltage-sensor domains of sodium channels. nih.gov Some non-opioid compounds, such as the piperazine (B1678402) derivative SNC80, have also been found to directly modulate voltage-gated sodium channels independent of their primary receptor targets. nih.gov

Receptor and Enzyme Target Modulation

Dopamine Receptor Ligand Binding and Functional Modulation (D₁, D₂, D₃, D₄)

Analogues of this compound have been extensively studied for their interactions with dopamine D₂-like receptors (D₂, D₃, and D₄), with many derivatives showing high affinity and selectivity, particularly for the D₄ subtype. nih.govsemanticscholar.org The D₄ receptor is a promising therapeutic target for several neuropsychiatric disorders. nih.gov

In one study, a series of benzothiazole analogues were synthesized and evaluated, leading to the identification of compounds with high D₄ receptor binding affinity (Kᵢ ≤ 6.9 nM) and over 91-fold selectivity against D₂ and D₃ receptors. nih.govsemanticscholar.org These compounds displayed a range of functional profiles, from partial agonists to antagonists. nih.gov For example, compound 16f was identified as a potent, low-efficacy D₄ partial agonist. nih.gov

Other studies focusing on different structural scaffolds have also yielded potent D₄ ligands. A series of piperidine-based analogues showed high variability in D₄ receptor affinity (pKᵢ from 6.12 to 9.18) and selectivity over D₂ and D₃ receptors. mdpi.com Specifically, compound 8, a 4-benzylpiperidine (B145979) derivative, exhibited a high affinity and selectivity profile for the D₄ receptor, where it behaved as an antagonist. mdpi.com In a separate series of hybrid derivatives, compound 3 was found to have a D₃-preferential profile, acting as a low-efficacy partial agonist at this receptor (EC₅₀ = 9.8 nM). nih.gov In contrast, most benzothiazole derivatives tested in another study showed no affinity for the D₁ receptor and only moderate to low affinity for the D₂ receptor. lookchem.com

Table 3: Dopamine Receptor Binding Affinities (Kᵢ, nM) for Selected Benzothiazole and Piperidine Analogues

| Compound | D₂ Affinity (Kᵢ, nM) | D₃ Affinity (Kᵢ, nM) | D₄ Affinity (Kᵢ, nM) | D₂/D₄ Selectivity | D₃/D₄ Selectivity | Source |

|---|---|---|---|---|---|---|

| 16a | 630 | 1100 | 6.9 | 91 | 159 | nih.gov |

| 16f | 1000 | 1000 | 1.1 | 909 | 909 | nih.gov |

| 8 | 501 | 1000 | 0.66 | 759 | 1515 | mdpi.com |

| 12 | 1000 | 1000 | 1.7 | 588 | 588 | mdpi.com |

| 16 | 1000 | 1000 | 2.5 | 400 | 400 | mdpi.com |

| 3 | 104 | 5.3 | 25 | 4.2 | 0.2 | nih.gov |

| 23 (benzothiazole) | 58 | >10000 | - | - | - | lookchem.com |

Serotonin Receptor Ligand Binding and Functional Modulation (5-HT₁ₐ, 5-HT₂ₐ)

The serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors are critical targets for drugs treating depression and other CNS disorders. semanticscholar.org The benzothiazole nucleus is a key structural feature in many compounds designed as ligands for these receptors. nih.govsemanticscholar.org

Several studies have synthesized and evaluated benzothiazole derivatives for their affinity at serotonin receptors. lookchem.comnih.gov In one series, arylpiperazine derivatives linked to a benzothiazole nucleus were prepared. lookchem.com Many of these compounds showed a strong preference for the 5-HT₁ₐ receptor over the 5-HT₂ₐ, D₁, D₂, and α₁-adrenergic receptors. lookchem.com For instance, compound 36 displayed very high 5-HT₁ₐ receptor affinity and selectivity. lookchem.com Functional assays confirmed that selected compounds in this series acted as antagonists or partial agonists at the 5-HT₁ₐ receptor. lookchem.com

Another study focused on creating dual-acting agents targeting both the 5-HT₁ₐ receptor and the serotonin transporter (SERT). nih.gov A key finding was that replacing a piperazine ring with a piperidine ring in one analogue (to form compound 23) decreased the binding affinity for the 5-HT₁ₐ receptor by two-fold but increased its affinity for SERT. semanticscholar.orgnih.gov This highlights how small structural modifications can significantly alter the pharmacological profile of these compounds. semanticscholar.org Generally, the 5-HT₂ₐ receptor affinity for these classes of compounds was lower than their affinity for 5-HT₁ₐ, resulting in a favorable selectivity ratio. lookchem.com

Table 4: Serotonin Receptor Binding Affinities (Kᵢ, nM) for Selected Benzothiazole Analogues

| Compound | 5-HT₁ₐ Affinity (Kᵢ, nM) | 5-HT₂ₐ Affinity (Kᵢ, nM) | 5-HT₁ₐ / 5-HT₂ₐ Selectivity Ratio | Source |

|---|---|---|---|---|

| 23 (piperidine) | 14 | >1000 | >71 | nih.gov |

| 28 | 1.2 | 26 | 21.7 | lookchem.com |

| 36 | 0.4 | 14 | 35 | lookchem.com |

| 38 | 1.6 | 13 | 8.1 | lookchem.com |

Data sourced from lookchem.comnih.gov.

Sigma-1 Receptor Ligand Binding and Selectivity Profiling

Analogues featuring a piperidine or piperazine core have been extensively investigated as ligands for sigma receptors (σR). The sigma-1 receptor (σ₁R) is a unique ligand-regulated chaperone protein involved in numerous physiological processes, making it a significant therapeutic target. acs.orgnih.gov Studies on a series of piperidine and piperazine derivatives revealed that the core amine moiety is a critical structural element for affinity at both σ₁ and σ₂ receptors. acs.orgrsc.orgunict.it

A notable finding from structure-activity relationship (SAR) studies is the preference of the piperidine core over the piperazine core for achieving high σ₁R affinity and selectivity. acs.orgnih.gov For instance, in a series of dual-activity histamine (B1213489) H₃/sigma-1 receptor ligands, the replacement of a piperazine ring with a piperidine ring dramatically increased σ₁R affinity from a Kᵢ of 1531 nM to 3.64 nM, highlighting the piperidine moiety as a key element for potent σ₁R interaction. acs.orgnih.gov Further modifications, such as the introduction of a benzyl (B1604629) group to the piperidine nitrogen, have yielded derivatives with sub-nanomolar affinity for σ₁R (Kᵢ = 0.54 nM) and complete selectivity over the σ₂R subtype. unict.it In contrast, piperazine derivatives often exhibit lower affinity for σ₁R or reduced selectivity. acs.orgunict.it The conformational rigidity and the specific nitrogen atom positioning within the piperidine ring are thought to contribute to this enhanced binding and selectivity. unict.it

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities (Kᵢ, nM) for Representative Piperidine and Piperazine Analogues

| Compound | Core Structure | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| Analogue 1 | Piperazine | 1531 | >10000 | >6.5 |

| Analogue 2 | Piperidine | 3.64 | 144 | 39.6 |

| Analogue 3 | Piperidine | 1.6 | 1418 | 886 |

| Analogue 4 | Piperidine | 3.2 | 151 | 47 |

Glutaminase 1 (GLS1) Enzyme Inhibition and Pathway Effects

Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis. physiology.orgnih.gov This pathway is vital for rapidly proliferating cells, providing them with nitrogen and carbon skeletons for the synthesis of nucleotides and lipids. physiology.org Consequently, GLS1 has emerged as a promising target in cancer therapy. nih.gov

Analogues of this compound, particularly those incorporating a 4-piperidinamine linker or a 1,3,4-thiadiazole (B1197879) ring, have been identified as potent allosteric inhibitors of GLS1. nih.govnih.govresearchgate.net These inhibitors, such as the well-studied compound Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and its derivatives, bind to an allosteric pocket at the dimer interface of the GLS1 tetramer, rather than the active site. nih.gov This binding mode prevents the conformational changes necessary for enzymatic activity.

The inhibition of GLS1 leads to a cascade of downstream effects. It blocks glutamine metabolism, leading to a reduction in crucial metabolites like glutamate, α-ketoglutarate, and glutamine-derived aspartate and citrate. physiology.orgresearchgate.net This metabolic disruption suppresses the biosynthesis of nucleic acids and lipids required for cell growth. physiology.org Furthermore, GLS1 inhibition can induce a significant increase in intracellular reactive oxygen species (ROS) and trigger apoptosis. nih.govnih.govresearchgate.net Studies have also shown that GLS1 inhibition can reduce glycolysis by decreasing the expression of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor for glycolytic enzymes. nih.gov This dual impact on both glutaminolysis and glycolysis underscores the profound effect of GLS1 inhibition on cellular metabolism.

Table 2: Inhibitory Activity (IC₅₀) of Representative GLS1 Inhibitors

| Compound | Scaffold/Linker | GLS1 IC₅₀ (nM) | Selectivity vs GLS2 |

|---|---|---|---|

| BPTES | bis-thiadiazolyl scaffold | 100 - 3300 | - |

| CB-839 | Pyridazine/thiadiazole | 25 | >1000-fold |

| Analogue 24y | 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol | 68 | >220-fold |

| Analogue 13b (LL202) | Macrocyclic/Piperidine | 6 | - |

Tankyrases (TNKS) Enzyme Inhibition and Wnt Pathway Antagonism

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) enzyme family that play a crucial role in regulating the Wnt/β-catenin signaling pathway. researchgate.netresearchgate.net Aberrant activation of this pathway is implicated in various cancers. mdpi.com

The primary mechanism by which tankyrase inhibitors antagonize the Wnt pathway involves the stabilization of Axin, a key scaffolding protein in the β-catenin destruction complex. researchgate.netresearchgate.netovid.com Under normal conditions, tankyrases poly(ADP-ribosyl)ate (PARylate) Axin, marking it for ubiquitination and subsequent degradation by the proteasome. researchgate.net This degradation of Axin allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation. mdpi.com

Small molecule inhibitors of tankyrases, such as XAV939, block the catalytic activity of TNKS1 and TNKS2. nih.gov This inhibition prevents the PARylation of Axin. ovid.com As a result, Axin protein levels increase, enhancing the activity of the destruction complex. researchgate.netmdpi.com The stabilized complex then efficiently phosphorylates β-catenin, leading to its ubiquitination and proteasomal destruction. researchgate.net The subsequent decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene transcription, thereby inhibiting the growth of Wnt-dependent cancer cells. mdpi.comnih.gov

Decaprenylphosphoryl-β-D-ribose 20-Epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb). It catalyzes a critical oxidation step in the biosynthesis of the mycobacterial cell wall component arabinogalactan. researchgate.netnih.gov Specifically, DprE1, in conjunction with DprE2, converts decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole donor of arabinose for cell wall synthesis. pnas.org Inhibition of this enzyme is lethal to the bacterium, making DprE1 a highly attractive target for novel anti-tuberculosis drugs. researchgate.net

Benzothiazole-containing compounds, particularly benzothiazinones (BTZs), are among the most potent inhibitors of DprE1. nih.govvlifesciences.com These inhibitors can act through two distinct mechanisms: covalent and non-covalent inhibition. nih.gov

Covalent Inhibition: Covalent inhibitors, such as the clinical candidate PBTZ169, typically contain a nitroaromatic group. nih.gov The DprE1 enzyme reduces the inhibitor's nitro group to a reactive nitroso intermediate. This electrophilic species then forms a covalent semimercaptal bond with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme. nih.govpnas.org

Non-covalent Inhibition: Non-covalent inhibitors lack the reactive nitro group but can still effectively block the enzyme's active site through strong hydrophobic, electrostatic, and van der Waals interactions with key residues. nih.gov

The potent activity of these compounds against both drug-susceptible and multidrug-resistant strains of Mtb highlights the therapeutic potential of targeting DprE1. pnas.org

Table 3: Inhibitory Potencies (IC₅₀) of Benzothiazole Analogues against Mtb DprE1

| Compound | Inhibition Type | DprE1 IC₅₀ (µM) |

|---|---|---|

| PBTZ169 | Covalent | 0.003 |

| BTZ043 | Covalent | 0.0004 |

| PyrBTZ01 | Non-covalent | 1.61 |

| PyrBTZ02 | Non-covalent | 7.34 |

| Ty38c | Non-covalent | 0.015 |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in regulating inflammation and pain. It metabolizes endogenous anti-inflammatory lipid mediators, primarily epoxyeicosatrienoic acids (EETs), by hydrolyzing them into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. ub.edunih.gov The inhibition of sEH increases the bioavailability of EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties. nih.gov

A variety of compounds incorporating a piperidine scaffold have been developed as potent sEH inhibitors (sEHIs). ub.edunih.gov SAR studies on 4-phenylthiazole-based analogues have shown that a piperidine ring connected via an amide or sulfonamide linker to a phenyl-thiazole or benzothiazole system is crucial for potent inhibition. nih.govnih.gov For instance, the 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) was identified as a dual inhibitor with a human sEH IC₅₀ value of 2.5 nM. nih.gov Modifications to the piperidine ring and the linker groups can significantly impact potency and metabolic stability, which are key factors in the development of effective sEHIs. nih.gov

Table 4: Inhibitory Potency (IC₅₀) of Piperidine-Based Analogues against Human sEH

| Compound | Core Scaffold | Human sEH IC₅₀ (nM) |

|---|---|---|

| SW-17 | 4-Phenylthiazole-piperidine | 2.5 |

| Urea Analogue 1 | Benzohomoadamantane-piperidine | 3.1 |

| Amide Analogue 6a | Benzohomoadamantane-piperidine | 5.0 |

| Compound G1 | Homopiperazine-based | 0.05 |

Other Enzyme Targets and Biological Pathways (e.g., E. coli MurB, 14-lanosterol demethylase)

The versatile benzothiazole scaffold has been explored for its inhibitory activity against a range of other enzymatic targets in various organisms, demonstrating its broad biological potential.

E. coli MurB Inhibition: Uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the cytoplasmic steps of bacterial peptidoglycan biosynthesis. Targeting this enzyme represents a promising strategy for developing new antibacterial agents. nih.gov Molecular docking studies have investigated the potential of benzothiazole derivatives to inhibit E. coli MurB. Thiazolidin-4-one derivatives of benzothiazole have shown favorable interactions with the enzyme's active site, with calculated binding energies suggesting stable complex formation. nih.govnih.gov For example, compound 8d, a thiazolidinone derivative, displayed a binding energy of -10.08 kcal/mol with E. coli MurB. nih.gov

14α-Lanosterol Demethylase Inhibition: This enzyme, a cytochrome P450, is a key component in the fungal ergosterol (B1671047) biosynthesis pathway and is the target of azole antifungal drugs. Benzothiazole derivatives have been evaluated for their potential to inhibit this enzyme. Molecular docking simulations of heteroarylated benzothiazoles have indicated that these compounds can bind to the active site of 14α-lanosterol demethylase, suggesting a possible mechanism for their observed antifungal activity. nih.gov

Other Targets: The benzothiazole nucleus has also been incorporated into inhibitors of other microbial enzymes. Studies have identified benzothiazole derivatives as inhibitors of E. coli DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and dihydroorotase, which are involved in DNA replication and nucleotide/folate biosynthesis, respectively. rsc.orgsemanticscholar.orghelsinki.fimdpi.com Furthermore, certain hybrid benzothiazole analogues have demonstrated potent inhibition of urease, an enzyme crucial for the survival of some pathogenic bacteria like Helicobacter pylori. nih.gov

Mechanistic Insights and Structure Activity Relationship Sar Studies

Elucidation of Specific Molecular Mechanisms of Action

The compound 1-(1,3-Benzothiazol-2-yl)piperidin-4-amine and its analogs are recognized for their interaction with a variety of biological targets, a characteristic attributable to the privileged nature of the benzothiazole (B30560) scaffold in medicinal chemistry. benthamscience.comresearchgate.netchemistryjournal.net Research into the specific molecular mechanisms reveals that these derivatives can modulate the activity of key enzymes and proteins involved in pathological processes.

One of the identified mechanisms of action is the inhibition of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.gov By inhibiting sEH, benzothiazole-piperidine derivatives can increase the cellular levels of EETs, which is a promising therapeutic strategy for managing pain and inflammation. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, similar structures containing a piperidine (B6355638) or piperazine (B1678402) moiety are designed to interact with the active site of cholinesterase enzymes. rsc.org The secondary amine group within the piperidine ring is often crucial for establishing interactions within the catalytic active site (CAS) of the target enzyme, providing the necessary flexibility to bind effectively within the enzyme's gorge. rsc.org

Furthermore, the benzothiazole core is implicated in anticancer mechanisms. Derivatives have been shown to induce DNA damage, which can inhibit the growth of cancer cells and trigger apoptosis through cell cycle arrest. researchgate.net Some benzothiazole-containing compounds have demonstrated the ability to function as DNA topoisomerase I inhibitors, a mechanism effective in cancer treatment. researchgate.net The versatility of the benzothiazole ring allows it to serve as a pharmacophore that can be adapted to target a wide array of biological functions. rsc.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. SAR studies have been instrumental in identifying the key molecular features that govern their potency and selectivity against various biological targets. researchgate.net

SAR studies reveal that the nature and position of substituents on both the benzothiazole and piperidine rings are critical determinants of pharmacological activity. researchgate.net For analogs targeting soluble epoxide hydrolase (sEH), modifications to a phenylsulfonyl group attached to the piperidine nitrogen have been systematically evaluated. nih.gov

The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or halogens (e.g., -Cl, -Br), on this appended phenyl ring generally dictates the potency. nih.gov For instance, placing a -CF3 group at the ortho-position of the phenylsulfonyl moiety resulted in significant inhibitory activity, whereas moving it to the meta-position also conferred potent activity. nih.gov The combination and placement of different halogens, such as in a 2-chloro-4-fluoro or 3-bromo-5-chloro substituted pattern, also modulate the inhibitory profile. nih.gov This highlights that specific electronic and steric properties of the substituent on the piperidine nitrogen are crucial for optimizing interactions within the enzyme's binding pocket.

| Compound Analogue Structure | Substituent (R) on Phenylsulfonyl Group | Observed Activity Notes |

|---|---|---|

| 2-Trifluoromethyl | Potent sEH inhibition observed. |

| 3-Trifluoromethyl | Potent sEH inhibition observed. | |

| 2-Chloro-4-fluoro | Demonstrated significant inhibitory activity. | |

| 3-Bromo-5-chloro | Demonstrated significant inhibitory activity. |

The benzothiazole ring is considered a "privileged" scaffold in drug discovery, forming the basis for a wide range of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. benthamscience.comresearchgate.netchemistryjournal.net Its fused bicyclic structure provides a rigid, planar anchor that can engage in various non-covalent interactions (e.g., pi-stacking, hydrophobic interactions) with biological macromolecules. Substitutions on the benzothiazole ring, particularly at the C-2 and C-6 positions, are known to significantly modulate biological activity. benthamscience.com

The piperidine ring serves multiple functions. It acts as a three-dimensional, non-planar linker connecting the benzothiazole core to other pharmacophoric features. rsc.org This ring is not merely a spacer; its inherent conformational flexibility is key to achieving an optimal orientation within a target's binding site. rsc.orgnih.gov Furthermore, the nitrogen atom and the amine group at the 4-position are critical hydrogen bond donors and acceptors, often forming essential interactions with amino acid residues in an enzyme's active site. rsc.org

The conformational behavior of the piperidine ring is a critical factor in the biological activity of these compounds. The piperidine ring predominantly exists in a low-energy chair conformation. nih.gov However, the presence of bulky substituents can influence this preference, potentially stabilizing a higher-energy twist-boat conformation, which may be necessary for binding to certain protein targets. nih.gov

The orientation of substituents on the piperidine ring (axial vs. equatorial) has significant steric implications. rsc.org For N-substituted piperidines, the lowest energy conformation often places bulky groups in an equatorial position to avoid unfavorable 1,3-diaxial interactions. rsc.org However, interactions with a protein binding site can overcome these energetic penalties. nih.gov The steric bulk of substituents on the piperidine moiety can either enhance binding by occupying a specific hydrophobic pocket or hinder it by causing steric clashes, thus playing a crucial role in both potency and selectivity. researchgate.net

The electronic nature and lipophilicity (fat solubility) of substituents are fundamental parameters in SAR. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution across the entire molecule. researchgate.net This affects the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, studies on related benzothiazole derivatives have shown that adding an electron-donating methoxy (B1213986) group can sometimes reduce biological activity by altering the compound's conformation and its binding profile. rsc.org Conversely, strongly electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) often enhance potency in certain series of bioactive molecules. nih.gov

Lipophilicity, commonly expressed as LogP, is critical for a compound's pharmacokinetic properties, such as its ability to cross cell membranes. researchgate.net SAR studies often aim to find a balance; while increased lipophilicity can improve membrane permeability and binding to hydrophobic pockets, excessively high lipophilicity can lead to poor solubility and non-specific binding. In the development of benzothiazole derivatives as potential anticancer agents, in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies often calculate LogP to ensure compounds possess favorable drug-like properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzothiazole derivatives, QSAR studies have been employed to predict the potency of new analogs and to gain deeper insight into the structural features that drive their activity. researchgate.netnih.gov

These models are built using a set of "descriptors" that quantify various physicochemical properties of the molecules. The descriptors are calculated using computational methods such as Density Functional Theory (DFT). researchgate.netresearchgate.net

| Descriptor Type | Examples | Significance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Thermodynamic | Heat of formation, Total energy | Indicates the stability of the molecule. |

| Steric/Topological | Molecular weight, Surface area, Volume | Relates to the size and shape of the molecule and how it fits into a binding site. |

By generating a statistically significant equation that links these descriptors to the observed biological activity (e.g., IC50 values), QSAR models can quantitatively predict the effectiveness of designed compounds before their synthesis. researchgate.netnih.gov This approach allows for the rational design of new derivatives with potentially enhanced activity, optimizing factors like electronic distribution and molecular shape for better interaction with the biological target. researchgate.net Four-dimensional (4D)-QSAR methods have also been applied to related heterocyclic analogs, which consider the conformational flexibility and alignment of the compounds, providing a more dynamic and accurate model of drug-receptor interactions. nih.gov

Advanced Computational and In Silico Methodologies

Computational chemistry and molecular modeling have become indispensable tools in the study of benzothiazole-based compounds. These methodologies offer a powerful lens through which to view and predict the behavior of molecules like this compound at an atomic level, accelerating the design of new and more effective therapeutic agents.

Molecular Docking and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the this compound scaffold, docking studies have been instrumental in elucidating binding modes and identifying key interactions that govern biological activity.

Research has shown that the benzothiazole moiety, along with the piperidine ring, frequently engages in critical interactions within the active sites of various enzymes. For instance, docking studies on related benzothiazole compounds have identified key binding interactions with targets such as the NLRP3 inflammasome, acetylcholinesterase, and various microbial enzymes. mdpi.comresearchgate.netnih.gov In a study involving a butanamide derivative linking benzothiazole and benzoxazole (B165842), docking analysis against the 3-TOP protein revealed a high binding affinity, with the benzothiazole unit showing more significant interaction with the protein's amino acids than the benzoxazole unit. mdpi.com

The general methodology involves preparing a 3D structure of the ligand and the protein target. Software like AutoDock Vina is then used to explore possible binding conformations of the ligand within the receptor's binding site, scoring them based on energy calculations. nih.govmdpi.com The resulting binding modes are analyzed to identify hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. For example, in studies of benzothiazole derivatives targeting E. coli dihydroorotase, the binding modes were examined to understand the specific interactions driving inhibitory activity. nih.gov

| Target Protein | Software/Method | Key Findings/Interactions Noted | Source |

|---|---|---|---|

| NLRP3 Inflammasome | Homology Modeling, Molecular Dynamics | Identified potential binding sites and mechanisms of protein-ligand binding for related piperidine scaffolds. | mdpi.comresearchgate.net |

| Acetylcholinesterase (AChE) | AutoDock Vina | Analysis of interaction mechanisms and binding affinities within the AChE active site. | nih.gov |

| 3-TOP protein (Alpha-glucosidase related) | AutoDock Vina | High binding affinity observed (-8.4 kcal/mol), with the benzothiazole unit being a key interactor. | mdpi.com |

| E. coli Dihydroorotase | Not Specified | Examination of binding modes to explain potent inhibitory activity of specific derivatives. | nih.gov |

| Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) | Not Specified | Elucidation of binding interactions to guide the selection of compounds for in vivo testing. | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become essential. A pharmacophore model is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific target.